3,6-Dimethylpiperazine-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of 3,6-Dimethylpiperazine-2,5-dione and related compounds involves several key strategies, including one-pot synthesis methods and catalyzed asymmetric hydrogenation. One reported method includes the bromination of sarcosine anhydride followed by reaction with 5-bromoindole, producing derivatives characterized by techniques such as NMR and MS (Crooke, McGibony, & Whitlock, 2009). Another approach involves Ir-catalyzed double asymmetric hydrogenation, providing a practical access to chiral 3,6-disubstituted-2,5-diketopiperazines with high yields and selectivities (Ge, Han, Wang, & Ding, 2019).
Molecular Structure Analysis
The molecular structure of 3,6-Dimethylpiperazine-2,5-dione derivatives has been elucidated using X-ray diffraction techniques. For example, the structure of trans-2,5-dimethylpiperazine shows a centrosymmetric molecule with a chair form of the piperazine ring, where methyl groups occupy the equatorial position (Okamoto, Sekido, Ono, Noguchi, & Hirokawa, 1982).
Chemical Reactions and Properties
3,6-Dimethylpiperazine-2,5-dione and its derivatives are versatile organic substrates that undergo various chemical reactions. These include condensation with aldehydes, addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, and 1,3-dipoles in a stereoselective manner. The resulting products can further transform into natural products and analogs or serve as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Physical Properties Analysis
The synthesis and structural determination of 3,6-Dimethylpiperazine-2,5-dione derivatives highlight the impact of side chain substitution on the compound's physical properties, including crystal structure and conformation. These studies have shown that molecular solids with unique networks can be formed, influenced by intermolecular hydrogen bonds and the nature of substituents at the diketopiperazine rings (Polaske, Nichol, Szábo, & Olenyuk, 2009).
Scientific Research Applications
Chemical Synthesis and Derivatives
3,6-Dimethylpiperazine-2,5-dione has been utilized in various chemical synthesis processes. For instance, its condensation with aldehydes has facilitated the synthesis of compounds such as albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This process extends to derivatives of 2-methyl-3-phenylserine, highlighting its versatility in producing a range of chemical compounds (Gallina & Liberatori, 1974). Furthermore, the synthesis of trans- and cis-isomers of 3,6-dibenzylpiperazine-2,5-dione derivatives has been achieved, expanding its applicability in stereochemical studies (Marcuccio & Elix, 1985).
Pharmaceutical and Biological Research
In pharmaceutical research, 3,6-Dimethylpiperazine-2,5-dione has been employed in the synthesis of various biologically active compounds. The synthesis of 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione, for instance, has been reported, demonstrating its utility in creating compounds with potential biological significance (Crooke, Davis-McGibony & Whitlock, 2009). Additionally, the catalyzed asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones to produce chiral 3,6-disubstituted-2,5-diketopiperazines has been explored, which is significant for the synthesis of cyclic dipeptides (Ge, Han, Wang & Ding, 2019).
Synthetic Methodologies
The compound's role in synthetic methodologies is notable. It acts as a substrate in various reactions, demonstrating its flexibility as a precursor in the synthesis of natural products and analogues. This includes addition reactions to its C–C double bond, often resulting in stereoselective outcomes (Liebscher & Jin, 1999). The compound's ability to participate in one-pot synthesis reactions, as demonstrated in the creation of bis-indolylpiperazine-2,5-diones, further underscores its importance in streamlined synthetic processes (Crooke & Whitlock, 2012).
Natural Product Isolation and Analysis
3,6-Dimethylpiperazine-2,5-dione has also been isolated from natural sources, like marine organisms, and analyzed for its structure and properties. For instance, it has been isolated from Ulva lactuca L., marking its presence in the marine ecosystem (Yi, 2008). This aspect of research is crucial for understanding the natural occurrence and potential applications of such compounds.
properties
IUPAC Name |
3,6-dimethylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971681 | |
Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpiperazine-2,5-dione | |
CAS RN |
5625-46-7 | |
Record name | 3,6-Dimethyl-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5625-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanine anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5625-46-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dimethylpiperazine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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